

Application Notes and Protocols for NPR1 Protein Expression Analysis using qPCR

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Compound of Interest

Compound Name: *NPR1 protein*

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Introduction

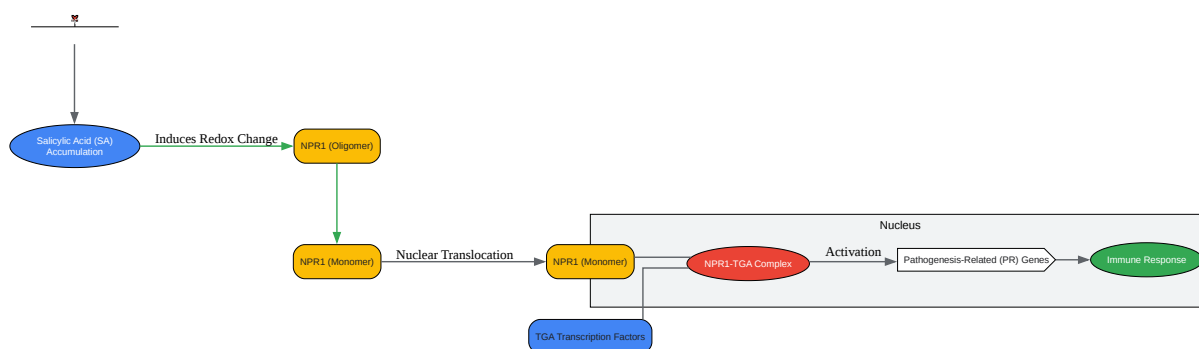
The NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein is a key regulator of systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum immunity that develops after an initial pathogen attack. NPR1 plays a crucial role in the salicylic acid (SA) signaling pathway, which is central to plant defense against biotrophic and hemibiotrophic pathogens.[1][2] Upon pathogen infection and subsequent SA accumulation, NPR1 translocates from the cytoplasm to the nucleus, where it interacts with TGA transcription factors to activate the expression of a large number of defense-related genes, including the Pathogenesis-Related (PR) genes.[2][3]

Given its central role in plant immunity, the analysis of NPR1 gene expression is critical for understanding plant-pathogen interactions, screening for disease-resistant crop varieties, and for the development of novel plant protection strategies. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for quantifying gene expression levels, making it an ideal tool for studying NPR1 regulation.

These application notes provide detailed protocols for the analysis of NPR1 gene expression in the model plant *Arabidopsis thaliana* using qPCR, from sample collection to data analysis and interpretation.

NPR1 Signaling Pathway

The NPR1 signaling pathway is a complex network of protein-protein interactions and transcriptional regulation. A simplified representation of the core pathway is illustrated below. In the absence of a pathogen, NPR1 exists as an oligomer in the cytoplasm.[3] Following pathogen recognition, salicylic acid (SA) levels increase, leading to a change in the cellular redox state. This change triggers the reduction of disulfide bonds in the NPR1 oligomer, releasing NPR1 monomers.[3] The NPR1 monomers then translocate to the nucleus, where they interact with TGA transcription factors. This complex binds to the promoters of defense-related genes, such as PR1, activating their transcription and leading to an immune response. [2][3]

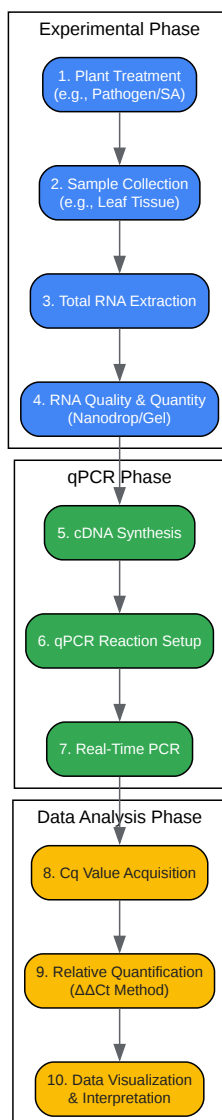


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Caption: Simplified diagram of the NPR1 signaling pathway in plant immunity.

Experimental Workflow for NPR1 Expression Analysis

The overall workflow for analyzing NPR1 gene expression using qPCR involves several key steps, from experimental design and sample collection to data analysis and interpretation. A graphical representation of this workflow is provided below.



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Caption: Overview of the experimental workflow for NPR1 gene expression analysis.

Experimental Protocols

Total RNA Extraction from *Arabidopsis thaliana* Leaf Tissue using TRIzol Reagent

This protocol is adapted for the extraction of high-quality total RNA from *Arabidopsis thaliana* leaf tissue.

Materials:

- *Arabidopsis thaliana* leaf tissue (100 mg)
- TRIzol Reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water
- Liquid nitrogen
- Mortar and pestle (pre-chilled)
- Microcentrifuge tubes (1.5 mL, RNase-free)
- Microcentrifuge (refrigerated)
- Pipettes and RNase-free filter tips

Procedure:

- Sample Homogenization:
 - Immediately freeze collected leaf tissue in liquid nitrogen to prevent RNA degradation.
 - Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
 - Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.
- Lysis:

- Add 1 mL of TRIzol Reagent to the tube containing the ground tissue.
- Vortex vigorously for 15-30 seconds to homogenize the sample completely.
- Incubate at room temperature for 5 minutes.
- Phase Separation:
 - Add 200 μ L of chloroform to the tube.
 - Shake the tube vigorously by hand for 15 seconds.
 - Incubate at room temperature for 2-3 minutes.
 - Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
- RNA Precipitation:
 - Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube. Avoid disturbing the interphase and the lower phenol phase.
 - Add 500 μ L of isopropanol to the aqueous phase.
 - Mix gently by inverting the tube several times.
 - Incubate at room temperature for 10 minutes.
 - Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
- RNA Wash:
 - Carefully decant the supernatant.
 - Wash the RNA pellet by adding 1 mL of 75% ethanol.
 - Vortex briefly to dislodge the pellet.

- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully decant the ethanol wash.
- RNA Solubilization:
 - Air-dry the RNA pellet for 5-10 minutes. Do not over-dry the pellet as it will be difficult to dissolve.
 - Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
 - Incubate at 55-60°C for 10-15 minutes to aid in dissolution.
- RNA Quantification and Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity by running an aliquot on a 1% agarose gel. Two distinct ribosomal RNA (rRNA) bands (28S and 18S) should be visible.
 - Store the RNA at -80°C for long-term storage.

cDNA Synthesis (Reverse Transcription)

This protocol describes the synthesis of complementary DNA (cDNA) from the extracted total RNA using a high-capacity cDNA reverse transcription kit.

Materials:

- Total RNA (up to 2 µg)
- High-Capacity cDNA Reverse Transcription Kit (containing 10X RT Buffer, 10X RT Random Primers, 25X dNTP Mix, MultiScribe™ Reverse Transcriptase, and RNase Inhibitor)
- RNase-free water
- PCR tubes or 96-well plate

- Thermal cycler

Procedure:

- Prepare the Reverse Transcription Master Mix:
 - On ice, prepare a master mix for the desired number of reactions. For a single 20 μ L reaction, combine the following reagents in a microcentrifuge tube:

Reagent	Volume per Reaction
10X RT Buffer	2.0 μ L
25X dNTP Mix (100 mM)	0.8 μ L
10X RT Random Primers	2.0 μ L
MultiScribe™ Reverse Transcriptase	1.0 μ L
RNase Inhibitor	1.0 μ L
Nuclease-free Water	3.2 μ L
Total Master Mix Volume	10.0 μ L

- Prepare the Reverse Transcription Reaction:
 - Add 10 μ L of the master mix to each PCR tube or well of a 96-well plate.
 - Add up to 2 μ g of total RNA to each tube/well. Adjust the volume with nuclease-free water to a final volume of 10 μ L.
 - The final reaction volume will be 20 μ L.
- Perform Reverse Transcription:
 - Gently mix the reactions by pipetting up and down.
 - Briefly centrifuge the tubes/plate to collect the contents at the bottom.
 - Place the reactions in a thermal cycler and run the following program:

Step	Temperature	Time
Annealing	25°C	10 minutes
Extension	37°C	120 minutes
Inactivation	85°C	5 minutes
Hold	4°C	∞

- Store cDNA:
 - The synthesized cDNA can be used immediately for qPCR or stored at -20°C.

Quantitative Real-Time PCR (qPCR)

This protocol outlines the setup of a qPCR reaction for the quantification of NPR1 gene expression using SYBR Green-based detection.

Materials:

- cDNA template (diluted 1:10)
- 2X SYBR Green qPCR Master Mix
- Forward and Reverse Primers for NPR1 and a reference gene (10 μM each)
- Nuclease-free water
- qPCR plate and optical seals
- Real-time PCR instrument

Validated qPCR Primers for *Arabidopsis thaliana* NPR1:

Gene	Primer Name	Sequence (5' to 3')	Amplicon Size (bp)
NPR1 (At1g64280)	NPR1-F	CGTTGAGGACCGAA GTTGTC	150
NPR1-R	TCTTGTTGTCGTCC TCCGAT		
ACTIN2 (At3g18780) - Reference	ACT2-F	GGTAACATTGTGCT CAGTGGTGG	109
ACT2-R	AACGACCTTAATCTT CATGCTGC		
UBQ10 (At4g05320) - Reference	UBQ10-F	GGCCTTGTATAATCC CTGATGAATAAG	101
UBQ10-R	AAAGAGATAACAGG AACGGAAACATAGT		

Procedure:

- Prepare the qPCR Reaction Mix:
 - On ice, prepare a master mix for the desired number of reactions (including no-template controls). For a single 20 μ L reaction, combine the following:

Reagent	Volume per Reaction
2X SYBR Green qPCR Master Mix	10.0 μ L
Forward Primer (10 μ M)	0.5 μ L
Reverse Primer (10 μ M)	0.5 μ L
Nuclease-free Water	4.0 μ L
Total Master Mix Volume	15.0 μ L

- Set up the qPCR Plate:

- Aliquot 15 μ L of the qPCR master mix into each well of the qPCR plate.
- Add 5 μ L of diluted cDNA template to the appropriate wells.
- For the no-template control (NTC), add 5 μ L of nuclease-free water instead of cDNA.
- Seal the plate with an optical seal.
- Run the qPCR:
 - Briefly centrifuge the plate to collect the contents at the bottom and remove any air bubbles.
 - Place the plate in the real-time PCR instrument.
 - Set up the thermal cycling program as follows (this may need optimization depending on the instrument and master mix):

Step	Temperature	Time	Cycles
Initial Denaturation	95°C	10 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds	
Melt Curve Analysis	(Refer to instrument guidelines)	1	

Data Presentation and Analysis

The relative quantification of NPR1 gene expression can be calculated using the delta-delta Ct ($\Delta\Delta$ Ct) method. This method normalizes the expression of the target gene (NPR1) to an internal control (reference gene) and compares the target gene expression in a treated sample to an untreated (control) sample.

Data Analysis Steps:

- Calculate the average Cq (quantification cycle) value for each sample and gene from the technical replicates.
- Calculate the delta Ct (ΔCt) for each sample: $\Delta Ct = \text{Average Cq (Target Gene)} - \text{Average Cq (Reference Gene)}$
- Calculate the delta-delta Ct ($\Delta\Delta Ct$) for each treated sample: $\Delta\Delta Ct = \Delta Ct (\text{Treated Sample}) - \Delta Ct (\text{Control Sample})$
- Calculate the fold change in gene expression: $\text{Fold Change} = 2^{-\Delta\Delta Ct}$

Data Presentation Table

The quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment	Gene	Average Cq	ΔCt	$\Delta\Delta Ct$	Fold Change ($2^{-\Delta\Delta Ct}$)
Control	NPR1	25.3	3.1	0	1.0
	ACTIN2	22.2			
Pathogen-Infected	NPR1	23.1	1.0	-2.1	4.3
	ACTIN2	22.1			
SA-Treated	NPR1	22.5	0.4	-2.7	6.5
	ACTIN2	22.1			

Note: The values in this table are for illustrative purposes only.

By following these detailed protocols and data analysis guidelines, researchers can obtain reliable and reproducible data on NPR1 gene expression, contributing to a deeper understanding of plant immunity and facilitating the development of innovative solutions for crop protection.

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